molecular formula C9H13N3O2 B1332026 6-(Diethylamino)pyrazine-2-carboxylic acid CAS No. 40262-58-6

6-(Diethylamino)pyrazine-2-carboxylic acid

Cat. No.: B1332026
CAS No.: 40262-58-6
M. Wt: 195.22 g/mol
InChI Key: YMPWXIJOWVANIH-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyrazine (B50134) Scaffolds in Chemical Research

The study of pyrazines dates back to the 19th century, but their prominence grew substantially with the discovery of their roles in biological systems and their utility in synthetic chemistry. researchgate.net The pyrazine ring is a core component of various natural products, including certain vitamins like riboflavin (B1680620) and folic acid, as well as alkaloids isolated from marine organisms. nih.gov

In the realm of medicinal chemistry, the pyrazine scaffold is of paramount importance. A notable example is Pyrazinamide (B1679903), a first-line medication for the treatment of tuberculosis. researchgate.netnih.gov Pyrazinamide is a prodrug that is converted in the body to its active form, pyrazinoic acid. wikipedia.orgrjpbcs.com The success of pyrazinamide has spurred extensive research into other pyrazine derivatives for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net The World Health Organization's Model List of Essential Medicines includes several drugs containing the pyrazine scaffold, underscoring its therapeutic significance.

Structural Attributes and Reactivity Principles of Functionalized Pyrazines

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement of nitrogen atoms makes the ring electron-deficient, which significantly influences its chemical properties and reactivity. The nitrogen atoms act as electron-withdrawing groups, which affects the electron density of the carbon atoms in the ring.

Functionalization of the pyrazine ring with substituents like amino groups and carboxylic acids further modifies its electronic and steric properties. An amino group, such as the diethylamino group in 6-(diethylamino)pyrazine-2-carboxylic acid, is an electron-donating group, which can partially offset the electron-deficient nature of the pyrazine ring. The carboxylic acid group is an electron-withdrawing group and also provides a reactive handle for further chemical transformations, such as amidation or esterification. researchgate.netprepchem.com

The reactivity of functionalized pyrazines is diverse. The electron-deficient nature of the ring makes it susceptible to nucleophilic substitution reactions. The carboxylic acid group can be converted to an acid chloride, which is a versatile intermediate for the synthesis of amides and esters. researchgate.netchemicalbook.com

Conceptual Positioning of this compound within Heterocyclic Chemistry

This compound is a disubstituted pyrazine derivative. It combines the structural features of a pyrazine core, an electron-donating diethylamino group at position 6, and an electron-withdrawing carboxylic acid group at position 2. This specific arrangement of functional groups is expected to impart a unique set of chemical and physical properties to the molecule.

While detailed research findings specifically for this compound are not extensively documented in publicly available literature, its properties can be inferred from data on analogous compounds. The table below presents a comparison of predicted and available data for this compound and its close structural relatives.

PropertyThis compound6-(Dimethylamino)pyrazine-2-carboxylic acid6-(Methylamino)pyrazine-2-carboxylic acidPyrazine-2-carboxylic acid
Molecular FormulaC9H13N3O2C7H9N3O2C6H7N3O2C5H4N2O2
Molecular Weight (g/mol)195.22167.16153.14124.10
Boiling Point (°C)375.2 ± 42.0 (Predicted) sigmaaldrich.comNot AvailableNot Available313.1
Density (g/cm³)1.224 ± 0.06 (Predicted) sigmaaldrich.comNot AvailableNot Available1.403
Melting Point (°C)Not AvailableNot Available242-245222-225 rjpbcs.com

This compound is a valuable building block in synthetic organic chemistry. The carboxylic acid functionality allows for the formation of amides, esters, and other derivatives, while the pyrazine ring and the diethylamino group can be targeted for other chemical modifications. Research into similar pyrazine carboxylic acid derivatives has explored their potential in creating novel compounds with interesting biological activities. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(diethylamino)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-12(4-2)8-6-10-5-7(11-8)9(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPWXIJOWVANIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Diethylamino Pyrazine 2 Carboxylic Acid

Convergent and Divergent Synthetic Pathways

The choice between a convergent and a divergent synthesis depends on the availability of starting materials, the desired efficiency, and the flexibility to create analogues. A divergent approach is often favored for building a library of related compounds from a single precursor.

Exploration of Starting Materials and Precursors for Pyrazine (B50134) Ring Formation

The foundational step in many syntheses is the formation of the pyrazine ring itself. Classical methods, which remain relevant, typically involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net

Key strategies for forming the pyrazine core include:

The Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-haloacetophenone with ammonia, leading to an amino ketone that undergoes self-condensation and subsequent oxidation. wikipedia.org

The Gutknecht Pyrazine Synthesis (1879): Also based on the self-condensation of an α-ketoamine, this pathway differs in the method used to synthesize the key intermediate. wikipedia.org

Condensation of α-Diketones with 1,2-Diamino Alkanes: This is a more direct approach where an α-diketone and a 1,2-diamino alkane are condensed, followed by oxidation to yield the pyrazine derivative. youtube.com

For a targeted synthesis of a 2,6-disubstituted pyrazine, a plausible divergent strategy would begin with a symmetrically substituted precursor like 2,6-dichloropyrazine (B21018), which can be sequentially functionalized.

Plausible Starting Materials for Pyrazine Ring Construction

Starting Material 1 Starting Material 2 Resulting Intermediate
Glyoxal Ethylenediamine Dihydropyrazine
2,3-Diaminopropionic acid Glyoxal derivative Substituted Dihydropyrazine

Development of Functionalization Strategies at Pyrazine Ring Positions

With the pyrazine core established, the primary challenge becomes the regioselective installation of the diethylamino group at the C6 position and the carboxylic acid at the C2 position. Transition metal-catalyzed cross-coupling reactions are a powerful tool for C-C and C-N bond formation on the electron-deficient pyrazine ring. rsc.org

A common divergent strategy involves the following steps:

Selective Amination: Starting with a dihalopyrazine, such as 2,6-dichloropyrazine, a nucleophilic aromatic substitution (SNAr) reaction can be performed. The electron-deficient nature of the pyrazine ring facilitates attack by nucleophiles like diethylamine (B46881). By carefully controlling stoichiometry and reaction conditions, monosubstitution can be favored, yielding 2-chloro-6-(diethylamino)pyrazine.

Introduction of the Carboxyl Group: The remaining chlorine atom at the C2 position serves as a handle for introducing the carboxylic acid. This can be achieved through several methods:

Cyanation followed by Hydrolysis: A palladium-catalyzed cross-coupling reaction (e.g., using Zn(CN)₂ or KCN with a Pd catalyst) can replace the chlorine with a nitrile group (-CN). Subsequent acid- or base-catalyzed hydrolysis of the nitrile affords the desired carboxylic acid.

Direct Carboxylation: Conversion of the C-Cl bond to an organometallic species (e.g., a Grignard or organolithium reagent), followed by quenching with carbon dioxide (CO₂), can directly install the carboxylic acid group.

Oxidation: If a methyl group is present at the C2 position, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).

Mechanistic Pathways of Key Bond-Forming Reactions (e.g., Coupling Reactions, Condensation)

The key bond-forming reactions in the proposed synthesis of 6-(diethylamino)pyrazine-2-carboxylic acid operate through well-understood mechanisms.

Nucleophilic Aromatic Substitution (SNAr): The amination of 2,6-dichloropyrazine with diethylamine proceeds via an SNAr mechanism. The nucleophilic diethylamine attacks the electron-deficient C6 (or C2) position of the pyrazine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized by the electron-withdrawing nitrogen atoms in the ring. The subsequent loss of the chloride leaving group restores the aromaticity of the ring, yielding the aminated product.

Palladium-Catalyzed Cross-Coupling (e.g., Stille or Suzuki Coupling): If a cross-coupling strategy is employed to introduce the C2 substituent, the reaction follows a characteristic catalytic cycle. rsc.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrazine derivative, forming a Pd(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., an organotin reagent in Stille coupling or an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Optimization of Reaction Parameters and Yields

Achieving high yields and purity requires careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the catalytic system.

Solvent Effects and Temperature Dependence in Synthesis

Solvents play a crucial role in influencing reaction rates and selectivity. For the SNAr amination step, polar aprotic solvents such as THF, 1,4-dioxane, or DMF are often preferred as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. nih.gov

Temperature is another critical factor. While higher temperatures generally increase reaction rates, they can also lead to undesired side reactions, such as disubstitution in the case of dihalopyazines. Optimization often involves finding a balance where the desired reaction proceeds at a reasonable rate without significant byproduct formation.

Illustrative Optimization of SNAr Amination on a Chloropyrazine

Entry Solvent Temperature (°C) Base Time (h) Yield (%)
1 Toluene 150 K₂CO₃ 24 75
2 THF 150 K₂CO₃ 24 90
3 1,4-Dioxane 150 K₂CO₃ 24 95
4 1,4-Dioxane 125 K₂CO₃ 24 98
5 1,4-Dioxane 150 K₂CO₃ 12 99

This table is illustrative, based on general principles of optimizing similar reactions. nih.gov

Catalyst Evaluation and Ligand Design in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligand is paramount for achieving high efficiency and selectivity. The ligand stabilizes the palladium center and modulates its reactivity, influencing both the oxidative addition and reductive elimination steps of the catalytic cycle.

For electron-deficient heteroaromatics like pyrazines, electron-rich and bulky phosphine (B1218219) ligands are often effective. Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands can promote high catalytic turnover numbers and are effective for challenging coupling reactions. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the base (e.g., K₂CO₃, Cs₂CO₃) must also be systematically evaluated to identify the optimal conditions. researchgate.net

Hypothetical Evaluation of Catalysts for Cross-Coupling on a Chloropyrazine Derivative

Entry Pd Precursor (mol%) Ligand (mol%) Base Solvent Yield (%)
1 Pd(OAc)₂ (2.5) PPh₃ (5) K₂CO₃ Toluene 45
2 Pd₂(dba)₃ (2) SPhos (5) K₂CO₃ THF 85
3 Pd(OAc)₂ (2.5) XPhos (5) Cs₂CO₃ 1,4-Dioxane 92
4 PdCl₂(dppf) (5) N/A Na₂CO₃ DMF 78

This table is illustrative and demonstrates a typical screening process for optimizing a cross-coupling reaction.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on the development of efficient, safe, and environmentally benign processes. In the context of synthesizing this compound, microwave-assisted organic synthesis (MAOS) and flow chemistry represent significant advancements over traditional methods, offering benefits such as reduced reaction times, increased yields, and enhanced safety profiles.

Microwave-Assisted and Photochemical Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often dramatically reducing reaction times and improving yields. rsc.orgnih.govijpsjournal.com This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to faster reaction rates. mdpi.com For the synthesis of this compound, a plausible microwave-assisted approach would involve the nucleophilic aromatic substitution of a halogenated precursor, such as 6-chloropyrazine-2-carboxylic acid, with diethylamine. The use of microwave irradiation can significantly accelerate this amination reaction. mdpi.comnih.gov

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, data from analogous reactions with other N-heterocycles suggest that this method would be highly effective. mdpi.comresearchgate.net For instance, the amination of chloropurine derivatives has been successfully achieved under microwave irradiation, with significant reductions in reaction time compared to conventional heating. mdpi.comnih.gov A hypothetical reaction is presented below, with conditions extrapolated from similar syntheses.

Interactive Data Table: Hypothetical Microwave-Assisted Synthesis of this compound

ParameterValue
Reactants 6-chloropyrazine-2-carboxylic acid, Diethylamine
Solvent Ethanol
Temperature 120 °C
Microwave Power 150 W
Reaction Time 10 - 30 minutes
Hypothetical Yield > 80%

In contrast to microwave synthesis, the application of photochemical methods for the direct synthesis of this compound is not well-established in the scientific literature. Photochemical reactions typically involve the use of light to induce chemical transformations and have been applied to the synthesis and modification of various heterocyclic compounds. researchgate.netmdpi.com However, research on the photochemical reactions of pyrazines has often focused on photoisomerization and other rearrangements rather than direct C-N bond formation to produce derivatives like the target compound. researchgate.net Therefore, at present, photochemical synthesis does not appear to be a primary route for the preparation of this compound.

Flow Chemistry Methodologies for Efficient Production

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing. mdpi.com In a flow chemistry setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This methodology provides numerous advantages, including enhanced safety, improved scalability, and higher product consistency. mdpi.com

The synthesis of pyrazine derivatives has been successfully adapted to continuous flow systems. nih.govrsc.org A notable example is the continuous-flow synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. nih.govrsc.org This approach can be logically extended to the production of this compound. A potential flow process would involve pumping a solution of an ester of 6-chloropyrazine-2-carboxylic acid and diethylamine through a heated reactor coil. The precise control of temperature and residence time in the flow reactor can lead to high conversion rates and yields, while minimizing the formation of byproducts.

The continuous nature of flow chemistry also allows for easier integration of in-line purification and analysis, streamlining the entire production process. The parameters for such a synthesis can be extrapolated from existing literature on the flow synthesis of related pyrazine compounds. nih.gov

Interactive Data Table: Plausible Flow Chemistry Parameters for the Synthesis of a 6-(Diethylamino)pyrazine-2-carboxylate Ester

ParameterValue
Reactants Ester of 6-chloropyrazine-2-carboxylic acid, Diethylamine
Solvent tert-Amyl alcohol
Flow Rate 30 - 100 µL/min
Residence Time 15 - 30 minutes
Temperature 45 - 80 °C
Potential Yield High (>90%)

Chemical Transformations and Reactivity of 6 Diethylamino Pyrazine 2 Carboxylic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives and participation in various reaction pathways.

Derivatization to Esters, Amides, and Acyl Halides

The carboxylic acid functionality of 6-(diethylamino)pyrazine-2-carboxylic acid can be readily converted into esters, amides, and acyl halides, which are key intermediates in organic synthesis.

Acyl Halides: The conversion to an acyl halide, typically an acyl chloride, is a common first step for creating other derivatives. This transformation is generally achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. imist.ma The resulting 6-(diethylamino)pyrazine-2-carbonyl chloride is a highly reactive intermediate.

Esters: Esterification can be accomplished through several methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a standard approach. Alternatively, for more sensitive substrates, the Yamaguchi esterification provides a milder route. researchgate.net This method involves forming a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride, which then reacts with an alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Amides: Amide synthesis is frequently performed using coupling reagents to facilitate the reaction between the carboxylic acid and an amine. A variety of such reagents are available, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), dicyclohexylcarbodiimide (B1669883) (DCC), and propylphosphonic anhydride (T3P). rjpbcs.com These reagents activate the carboxylic acid, allowing for efficient formation of the amide bond under mild conditions. rjpbcs.comnih.govresearchgate.net

DerivativeGeneral Reagent(s)Reaction TypeReference
Acyl ChlorideThionyl chloride (SOCl₂)Acyl Halogenation imist.ma
EsterAlcohol, Acid Catalyst (e.g., H₂SO₄)Fischer Esterification imist.ma
Ester2,4,6-Trichlorobenzoyl chloride, DMAP, AlcoholYamaguchi Esterification researchgate.net
AmideAmine, Coupling Agent (e.g., T3P, EDCI, DCC)Amide Coupling rjpbcs.com

Investigation of Decarboxylation Pathways and Conditions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for pyrazine-2-carboxylic acids. This transformation can typically be induced by heat. For instance, the thermal decarboxylation of the related compound pyrazine-2-carboxamide-3-carboxylic acid is a key step in the synthesis of the tuberculostatic drug pyrazinamide (B1679903). google.com

While specific studies on the decarboxylation of this compound are not prevalent, general principles suggest that the reaction would proceed under thermal conditions. The stability of the resulting carbanion or radical intermediate on the pyrazine (B50134) ring would influence the reaction's facility. Additionally, metal-facilitated decarboxylation, as demonstrated with copper(II) in pyrazole (B372694) systems, presents another possible pathway where the metal ion coordinates to the carboxylate and promotes the cleavage of the C-C bond. rsc.org

Reactions with Nucleophilic and Organometallic Reagents

The carboxylic acid group itself is acidic and will react with strong bases like organometallic reagents in an acid-base reaction first. organicchemistrytutor.com For further synthetic utility, it is typically converted to an ester or acyl chloride before reaction with organometallics. libretexts.org

Grignard and Organolithium Reagents: Acyl chlorides and esters derived from this compound are expected to react with an excess of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to yield tertiary alcohols. libretexts.orglibretexts.org The reaction proceeds through a two-step mechanism: an initial nucleophilic acyl substitution to form a ketone intermediate, followed by a second nucleophilic addition to the ketone. libretexts.org

Gilman Reagents (Organocuprates): Less reactive organometallic reagents, such as lithium dialkylcuprates (R₂CuLi), can be used to isolate the ketone intermediate. youtube.com When an acyl chloride like 6-(diethylamino)pyrazine-2-carbonyl chloride is treated with a Gilman reagent, the reaction typically stops after the first nucleophilic acyl substitution, affording a 2-acyl-6-(diethylamino)pyrazine. youtube.comyoutube.com

Derivative ReactedOrganometallic ReagentTypical ProductReference
Ester or Acyl ChlorideGrignard Reagent (R-MgX) (excess)Tertiary Alcohol libretexts.org
Ester or Acyl ChlorideOrganolithium Reagent (R-Li) (excess)Tertiary Alcohol youtube.com
Acyl ChlorideGilman Reagent (R₂CuLi)Ketone youtube.com

Transformations Involving the Diethylamino Substituent

The diethylamino group, a tertiary amine, also possesses distinct reactivity, influencing the molecule's basicity and participating in oxidation and alkylation reactions.

Amine Oxidation and N-Alkylation Reactions

The nitrogen atom of the diethylamino group is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids could lead to the formation of the corresponding N-oxide. The pyrazine ring itself can also be oxidized to an N-oxide, and the presence of the electron-donating diethylamino group would influence the site of oxidation. mdpi.com

Further alkylation of the tertiary diethylamino group to form a quaternary ammonium (B1175870) salt is also a possible transformation. This N-alkylation would require a reactive alkylating agent, such as an alkyl halide (e.g., methyl iodide). nih.govgoogle.com The resulting quaternary salt would introduce a permanent positive charge into the molecule.

Evaluation of Amine Basicity and Complexation Properties

The presence of two distinct types of nitrogen atoms—the tertiary amine of the diethylamino group and the two nitrogens of the pyrazine ring—imparts interesting basic and coordination properties to the molecule.

Complexation Properties: Pyrazine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming complexes with a variety of metal ions. rsc.orgnih.gov The nitrogen atoms of the pyrazine ring can coordinate to metal centers. researchgate.net this compound can potentially act as a bidentate or even tridentate ligand, coordinating to a metal ion through one or both of the pyrazine nitrogens, the carboxylate oxygen atoms, and possibly the diethylamino nitrogen, although steric hindrance might limit the latter's involvement. rsc.orgubc.ca

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency significantly influences its reactivity towards aromatic substitution reactions. Generally, the pyrazine core is deactivated towards electrophilic aromatic substitution (EAS) and activated towards nucleophilic aromatic substitution (NAS). The presence of substituents on the ring, such as the diethylamino and carboxylic acid groups in this compound, further modulates this reactivity.

Positional Selectivity Studies on the Pyrazine Core

Direct experimental studies on the positional selectivity of electrophilic and nucleophilic aromatic substitution on this compound are not extensively available in the reviewed literature. However, predictions can be made based on the electronic properties of the substituents and the pyrazine ring itself.

The pyrazine ring has two nitrogen atoms at positions 1 and 4. In the case of this compound, the remaining available positions for substitution are C3 and C5. The directing effect of the existing substituents will determine the preferred position of attack for an incoming reagent.

For Electrophilic Aromatic Substitution (EAS):

The diethylamino group at C6 is a strong activating group and an ortho-, para-director due to its ability to donate a lone pair of electrons to the ring via the resonance effect. The carboxylic acid group at C2 is a deactivating group and a meta-director due to its electron-withdrawing nature.

Considering the positions relative to the powerful activating diethylamino group, the C5 position is ortho and the C3 position is meta. Therefore, the C5 position is expected to be the most activated site for electrophilic attack. The deactivating carboxylic acid group at C2 would direct an incoming electrophile to the C5 position (meta to itself), which aligns with the directing effect of the diethylamino group. Thus, electrophilic substitution is predicted to occur selectively at the C5 position.

For Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is favored on electron-poor rings, and the pyrazine nucleus is inherently suited for such reactions. For NAS to occur, a good leaving group is typically required. Assuming a hypothetical scenario where a leaving group is present at either the C3 or C5 position, the regioselectivity would be influenced by the ability of the substituents to stabilize the negatively charged Meisenheimer complex intermediate.

The electron-withdrawing carboxylic acid group would stabilize a negative charge at the C3 and C5 positions through its inductive effect. The electron-donating diethylamino group would destabilize a negative charge. Therefore, a nucleophilic attack would be more favored at a position that benefits more from the stabilization by the carboxyl group and is less destabilized by the amino group.

Influence of Substituents on Ring Activation and Deactivation

The reactivity of the pyrazine ring in this compound is a balance of the electronic effects of the two substituents.

Diethylamino Group (-N(CH₂CH₃)₂): This is a strong activating group. The nitrogen atom possesses a lone pair of electrons that can be delocalized into the pyrazine ring through a +R (resonance) effect. This increases the electron density of the ring, making it more susceptible to electrophilic attack, despite the inherent electron deficiency of the pyrazine core. This group also has a -I (inductive) effect due to the electronegativity of nitrogen, but the resonance effect is dominant.

Carboxylic Acid Group (-COOH): This is a deactivating group. It withdraws electron density from the ring through both a -R (resonance) effect and a -I (inductive) effect. numberanalytics.com This is because the carbonyl group is electron-withdrawing, and the hydroxyl proton can be lost to form a carboxylate, which is also electron-withdrawing. numberanalytics.com This deactivation makes electrophilic substitution more difficult. numberanalytics.com

Table 1: Influence of Substituents on the Pyrazine Ring of this compound
SubstituentPositionElectronic EffectInfluence on Electrophilic Aromatic Substitution (EAS)Influence on Nucleophilic Aromatic Substitution (NAS)
-N(CH₂CH₃)₂C6+R, -I (Strongly Activating)Activates the ring, directs ortho, para (to C5)Deactivates the ring
-COOHC2-R, -I (Strongly Deactivating)Deactivates the ring, directs meta (to C5)Activates the ring

Comprehensive Analysis of Reaction Mechanisms and Kinetics

Mechanism of Electrophilic Aromatic Substitution:

The proposed mechanism for an electrophilic substitution reaction (e.g., halogenation, nitration) at the C5 position would follow the general pathway for EAS:

Generation of the Electrophile (E⁺): A strong electrophile is generated, often with the help of a catalyst.

Formation of the Sigma Complex (Arenium Ion): The π-electron system of the pyrazine ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring. The stability of this intermediate is crucial for the reaction rate. The electron-donating diethylamino group at C6 would significantly stabilize the positive charge, particularly when it is located at the C6 position in one of the resonance structures.

Deprotonation: A base removes a proton from the C5 position, restoring the aromaticity of the pyrazine ring and yielding the substituted product.

Mechanism of Nucleophilic Aromatic Substitution:

The mechanism for nucleophilic aromatic substitution on a pyrazine ring with a suitable leaving group (LG) would likely proceed via the SNAr (addition-elimination) mechanism:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized over the electron-deficient pyrazine ring and is further stabilized by the electron-withdrawing carboxylic acid group.

Departure of the Leaving Group: The leaving group departs, and the aromaticity of the pyrazine ring is restored, yielding the final product.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution and the solid state. For 6-(diethylamino)pyrazine-2-carboxylic acid, a suite of advanced NMR experiments can provide a complete picture of its atomic connectivity, spatial arrangement, and dynamic behavior.

While one-dimensional ¹H and ¹³C NMR spectra offer initial insights, multi-dimensional NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyrazine (B50134) ring, the methylene (B1212753) and methyl protons of the diethylamino group, and a characteristically broad singlet for the carboxylic acid proton, typically found in the downfield region (10-13 ppm). pressbooks.publibretexts.org The aromatic protons would likely appear as doublets, reflecting their coupling to each other.

¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbon (typically 165-185 ppm), the aromatic carbons of the pyrazine ring, and the aliphatic carbons of the diethylamino group. pressbooks.pub

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal proton-proton couplings. sdsu.edu For this molecule, a cross-peak would be expected between the two aromatic protons on the pyrazine ring, confirming their adjacent positions. Additionally, a clear correlation between the methylene and methyl protons of the diethylamino group would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the signals of the pyrazine ring protons would correlate with their attached carbons, and the methylene and methyl proton signals would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons, which is key to piecing together the molecular skeleton. sdsu.edu For this compound, key HMBC correlations would be expected between the aromatic protons and the carboxyl carbon, as well as between the methylene protons of the diethylamino group and the pyrazine ring carbons.

A hypothetical table of expected NMR assignments based on these techniques is presented below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
C2 (C=O)-~165H3, H5
C3~8.5 (d)~145C2, C5
C5~8.2 (d)~130C3, C6
C6-~155H5, H of CH₂
N-CH₂~3.6 (q)~45C6, C of CH₃
CH₃~1.2 (t)~14N-CH₂
COOH~12.5 (br s)-C2

Note: The chemical shifts are estimations based on known values for similar structures and are presented for illustrative purposes.

The diethylamino group attached to the pyrazine ring is not static; it can rotate around the C-N bond. This rotation may be hindered due to steric effects or electronic interactions with the pyrazine ring. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the ethyl groups. At low temperatures, where the rotation is slow on the NMR timescale, the two methylene protons might become diastereotopic and show separate signals. As the temperature increases, the rotation becomes faster, leading to a coalescence of these signals into a single, broader peak, and eventually a sharp quartet at higher temperatures. From the coalescence temperature and the chemical shift difference between the signals at low temperature, the energy barrier (ΔG‡) for this rotational process can be calculated.

In the solid state, carboxylic acids often form hydrogen-bonded dimers. acs.org Solid-state NMR (ssNMR) can provide valuable information about the crystalline form and packing of this compound. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material. By studying the ¹³C chemical shifts in the solid state, particularly of the carboxyl carbon, one can infer the nature of the hydrogen bonding interactions. acs.org Furthermore, ssNMR is highly sensitive to polymorphism, where different crystalline forms of the same compound would exhibit distinct NMR spectra. This is crucial for understanding the physical properties of the solid material.

Advanced Mass Spectrometry (MS) for Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound. Advanced MS techniques provide further structural details through fragmentation analysis and the study of ion conformations.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion [M+H]⁺ or [M-H]⁻ of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely include:

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation for carboxylic acids.

Loss of ethyl group: Cleavage of an ethyl radical (•C₂H₅, 29 Da) from the diethylamino moiety.

Cleavage of the pyrazine ring: The aromatic ring can undergo characteristic cleavages, although this often requires higher energy.

A representative table of expected fragments in an MS/MS experiment is shown below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
196.1 ([M+H]⁺)152.144 (CO₂)Protonated 6-(diethylamino)pyrazine
196.1 ([M+H]⁺)167.129 (C₂H₅)Protonated 6-(ethylamino)pyrazine-2-carboxylic acid
194.1 ([M-H]⁻)150.144 (CO₂)Deprotonated 6-(diethylamino)pyrazine

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the vibrational modes of a molecule. For this compound, the spectra would be characterized by contributions from the pyrazine ring, the diethylamino substituent, and the carboxylic acid group.

The carboxylic acid functional group would exhibit highly characteristic vibrational bands. The O-H stretching vibration is expected to appear as a very broad band in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding. nih.gov The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band, generally found between 1725 and 1700 cm⁻¹. nih.gov The position of this band can be influenced by the degree of hydrogen bonding. In the solid state, where carboxylic acids often exist as hydrogen-bonded dimers, this band may appear at a lower frequency compared to the monomeric form in a non-polar solvent. nih.gov Other characteristic vibrations of the carboxylic acid group include the C-O stretching and O-H in-plane and out-of-plane bending modes.

The diethylamino group introduces vibrations associated with C-H and C-N bonds. The C-H stretching vibrations of the ethyl groups would be observed in the 3000-2850 cm⁻¹ region. The C-N stretching vibrations of the diethylamino group are expected in the 1250-1020 cm⁻¹ range.

The pyrazine ring itself has a set of characteristic vibrational modes. These include ring stretching, in-plane, and out-of-plane bending vibrations. The substitution pattern on the pyrazine ring influences the exact frequencies of these modes. In derivatives of pyrazine-2-carboxylic acid, characteristic infrared absorptions have been noted, including broad bands related to hydrogen bonding. colab.ws

A comparative analysis of the FT-IR and Raman spectra would be beneficial. Due to the principle of mutual exclusion for centrosymmetric molecules, vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa. While this compound is not centrosymmetric, the relative intensities of the vibrational bands in the two spectra can provide valuable structural information. For instance, the symmetric stretching of non-polar bonds often results in strong Raman signals, while the asymmetric stretching of polar bonds typically yields strong IR absorptions.

Table 1: Predicted Prominent Vibrational Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) (FT-IR) Predicted Wavenumber (cm⁻¹) (Raman)
Carboxylic Acid O-H stretch (H-bonded) 3300-2500 (broad) Weak
Diethylamino C-H stretch 3000-2850 Strong
Pyrazine Ring C-H stretch ~3100-3000 Moderate
Carboxylic Acid C=O stretch 1725-1700 (strong) Moderate
Pyrazine Ring Ring stretch ~1600-1400 Strong
Carboxylic Acid C-O stretch / O-H bend ~1440-1395, ~1300-1200 Moderate

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The crystal structure of 3-aminopyrazine-2-carboxylic acid reveals an extensive network of both intra- and intermolecular hydrogen bonds. nih.gov It is highly probable that this compound would also exhibit a rich hydrogen-bonding network in the solid state. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The pyrazine ring nitrogens and the nitrogen of the diethylamino group can also act as hydrogen bond acceptors.

The presence of both a carboxylic acid group (acidic) and amino/pyrazine nitrogen atoms (basic) makes this compound an excellent candidate for cocrystallization and salt formation studies. Cocrystals are multi-component crystals held together by non-covalent interactions, often hydrogen bonds.

Given the hydrogen bonding capabilities of the molecule, it could form cocrystals with a variety of coformers. For instance, it could interact with other carboxylic acids to form different hydrogen bonding patterns or with molecules containing complementary functional groups like amides. Amino acids are also promising co-formers for carboxylic acids due to their ability to form stable hydrogen-bonded structures. nih.gov

Furthermore, the potential for proton transfer from the carboxylic acid to one of the basic nitrogen atoms (either on the pyrazine ring or the diethylamino group) could lead to the formation of a zwitterion or a salt with a suitable counter-ion. The pKa difference between the acidic and basic sites will determine whether a cocrystal or a salt is formed. The formation of salts of pyrazine-2,3-dicarboxylic acid with various organic cations has been reported. researchgate.net

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy provides information about the electronic structure of a molecule and its behavior upon excitation with light. The UV-Vis absorption and fluorescence emission spectra of this compound would be influenced by the electronic nature of the pyrazine ring and its substituents.

The pyrazine ring itself gives rise to n→π* and π→π* electronic transitions. researchgate.net The presence of the electron-donating diethylamino group and the electron-withdrawing carboxylic acid group is expected to create an intramolecular charge transfer (ICT) character in the electronic transitions. The diethylamino group will act as an electron donor and the pyrazine ring, particularly with the attached carboxylic acid, will act as an electron acceptor. This donor-acceptor-acceptor (D-A-A) type structure is likely to result in a low-energy absorption band in the UV-Vis spectrum that is sensitive to the surrounding environment.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. For molecules with a significant change in dipole moment upon electronic excitation, the absorption and emission spectra are often sensitive to solvent polarity. The ICT transition in this compound is expected to lead to a more polar excited state compared to the ground state.

Consequently, an increase in solvent polarity is predicted to cause a bathochromic (red) shift in the fluorescence emission spectrum. nih.gov This is because a more polar solvent will better stabilize the more polar excited state, thus lowering its energy and resulting in a lower energy (longer wavelength) emission. The absorption spectrum may show a less pronounced solvatochromic shift. mdpi.com The study of solvatochromism in various solvents can provide valuable information about the change in dipole moment upon excitation. Pyrazine derivatives with donor-acceptor structures are known to exhibit strong solvatochromism in their emission spectra. researchgate.netnih.gov

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the photophysical behavior of a molecule.

For this compound, the quantum yield and lifetime would be influenced by the rates of radiative (fluorescence) and non-radiative decay processes from the excited state. The presence of the flexible diethylamino group could potentially lead to non-radiative decay pathways through torsional motion, which might lower the quantum yield. However, the rigid pyrazine ring and the potential for a charge-transfer excited state could also lead to significant fluorescence.

The excited-state dynamics of similar donor-acceptor systems can be complex. The lifetime of the excited state is a critical factor in determining the potential applications of the molecule in areas such as sensing or photodynamic therapy. mdpi.com Measurements in different solvents would also reveal the influence of the environment on the excited-state decay pathways.

Table 2: Summary of Expected Spectroscopic and Structural Properties

Property Expected Characteristics for this compound
FT-IR Spectroscopy Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (1725-1700 cm⁻¹), C-H and C-N stretches.
Raman Spectroscopy Strong signals for pyrazine ring modes and C-H vibrations.
X-ray Crystallography Extensive hydrogen bonding networks involving carboxylic acid dimers and pyrazine nitrogens. Potential for π-π stacking.
Cocrystallization High propensity to form cocrystals and salts with suitable partner molecules.
UV-Vis Spectroscopy π→π* and n→π* transitions with a low-energy band exhibiting intramolecular charge transfer (ICT) character.
Fluorescence Spectroscopy Emission from an ICT excited state, likely showing positive solvatochromism (red-shift in polar solvents).

| Quantum Yield & Lifetime | Dependent on the balance between radiative and non-radiative decay pathways; influenced by solvent and molecular conformation. |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. For pyrazine (B50134) derivatives, methods like B3LYP combined with basis sets such as 6-311++G(d,p) have been effectively used to determine optimized molecular geometries and electronic structures. nih.govnanoient.org Such calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. imperial.ac.uklibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the region most likely to accept electrons, acting as an electrophile. libretexts.org

For 6-(Diethylamino)pyrazine-2-carboxylic acid, the HOMO is expected to have significant contributions from the electron-donating diethylamino group and the π-system of the pyrazine ring. Conversely, the LUMO is likely concentrated on the electron-withdrawing carboxylic acid group and the heterocyclic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large energy gap generally corresponds to high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netrsc.org For similar pyrazine derivatives, this energy gap is typically calculated to be in the range of 3 to 4 eV. researchgate.net

Natural Bond Orbital (NBO) analysis is another computational technique used to study charge distribution and the delocalization of electron density, revealing stabilizing interactions within the molecule, such as hyperconjugation. nih.govrsc.org

Table 1: Representative Electronic Properties Calculated for Pyrazine Derivatives This table presents typical values for related pyrazine compounds to illustrate the expected data for this compound.

ParameterDescriptionTypical Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV
ΔE (HOMO-LUMO Gap) Energy gap, indicating chemical stability3.0 to 4.5 eV

Molecular Electrostatic Potential (MEP) surface maps provide a visual representation of the charge distribution across a molecule. wuxiapptec.com These maps are valuable for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

In the case of this compound, the MEP surface would be expected to show significant negative potential around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazine ring. These sites represent likely points for hydrogen bonding and coordination with electrophiles. wuxiapptec.comresearchgate.net A region of high positive potential would be anticipated around the acidic proton of the carboxyl group, identifying it as the primary site for deprotonation. nih.govjoaquinbarroso.com

Computational Spectroscopy for Prediction and Interpretation of Experimental Data

Computational methods can simulate various types of spectra, providing a powerful complement to experimental spectroscopic analysis. These simulations can confirm structural assignments and help interpret complex spectral data. nih.govbendola.com

The Gauge-Including Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. nanoient.orgnih.gov Comparing calculated shifts with experimental data is a standard procedure for verifying the proposed chemical structure of a compound. Theoretical calculations can resolve ambiguities in peak assignments for complex molecules.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound These are estimated chemical shift (δ) ranges based on the functional groups present.

Atom TypeEnvironmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxyl-COOH12.0 - 13.0165 - 175
Pyrazine RingAromatic C-H8.0 - 9.0140 - 155
Diethylamino-N-CH₂-CH₃3.5 - 4.040 - 50
Diethylamino-N-CH₂-CH₃1.2 - 1.512 - 16

DFT calculations are also used to predict the vibrational frequencies observed in Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental results. Potential Energy Distribution (PED) analysis is then employed to assign specific vibrational modes to the calculated frequencies, detailing the contribution of different bond stretches, bends, and torsions. nih.gov

Electronic spectra, such as those obtained from UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions, such as n→π* and π→π*, which helps in interpreting the observed absorption bands. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound Based on typical infrared absorption ranges for the molecule's functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (broad)2500 - 3300
Carboxylic AcidC=O stretch1700 - 1730
Pyrazine RingC=N, C=C stretches1400 - 1600
DiethylaminoC-N stretch1100 - 1250
Alkyl GroupC-H stretches2850 - 2970

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum calculations focus on static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netmdpi.com MD simulations can be used to explore the conformational landscape of this compound, particularly the rotational flexibility of the diethylamino and carboxylic acid groups.

Furthermore, MD simulations are highly effective for studying interactions between a solute and solvent molecules. By simulating the compound in a solvent box (e.g., water), one can analyze the formation and dynamics of the solvation shell. mdpi.com Analyses such as Radial Distribution Functions (RDFs) can reveal detailed information about the structure of the solvent around specific atoms in the molecule, highlighting key intermolecular interactions like hydrogen bonds that influence the compound's solubility and behavior in solution. chemrxiv.org

Applications in Advanced Materials and Chemical Technologies

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The reactivity of its functional groups allows 6-(Diethylamino)pyrazine-2-carboxylic acid to serve as a foundational element in the construction of more complex molecular architectures.

Pyrazine-2-carboxylic acid and its derivatives are recognized as important synthons for creating a variety of heterocyclic compounds. The carboxylic acid group can be readily converted into other functional groups, such as amides or esters, which can then participate in cyclization reactions to form fused heterocyclic systems. While specific research on the 6-(diethylamino) derivative is limited, the general reactivity of pyrazine-2-carboxylic acids suggests its potential as a precursor for novel and complex heterocyclic structures with potential applications in pharmaceuticals and materials science.

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. Carboxylic acids are frequently employed as one of the key components in various MCRs, such as the Ugi and Passerini reactions. Although direct examples involving this compound in MCRs are not extensively documented, its structure is amenable to participation in such reactions. The carboxylic acid can provide the necessary acidic proton and nucleophilic oxygen, while the pyrazine (B50134) and diethylamino groups can influence the electronic properties and steric interactions of the resulting products, potentially leading to the discovery of novel compounds with unique properties.

Potential in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies through non-covalent interactions. The specific functionalities of this compound make it an attractive candidate for designing such systems.

The nitrogen atoms within the pyrazine ring and the oxygen atoms of the carboxylic acid group of this compound can act as coordination sites for metal ions. This allows for its use as a ligand in the design of metal-organic frameworks (MOFs) and other coordination complexes. The diethylamino group can further modulate the electronic properties and steric hindrance of the ligand, influencing the resulting coordination geometry and the properties of the final material. Pyrazine-based ligands have been successfully used to construct porous MOFs with applications in gas storage and separation.

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. The carboxylic acid group of this compound is a prime functional group for forming robust hydrogen bonds, acting as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The pyrazine nitrogen atoms can also participate in hydrogen bonding. By carefully selecting complementary co-formers, it is theoretically possible to guide the self-assembly of this compound into predictable and stable HOFs with potential applications in areas such as catalysis and molecular recognition. The stability of such frameworks can be enhanced by incorporating other non-covalent interactions, such as π-π stacking of the pyrazine rings.

Integration into Functional Materials

Components in Organic Electronic Materials (e.g., charge transport, semiconductors)

The pyrazine ring, being an electron-deficient aromatic system, is a key structural motif in the design of n-type organic semiconductors. These materials are essential for the fabrication of various organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The incorporation of electron-withdrawing groups, such as the pyrazine core, helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport.

The broader class of pyrazine derivatives has been explored for their favorable charge transfer properties in optoelectronic applications. For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized and investigated for their optoelectronic properties, with studies indicating that the pyrazine core enhances electron-transporting properties when used as a dopant in OLEDs. This suggests that the pyrazine-2-carboxylic acid scaffold, including derivatives like this compound, could be a valuable component in the molecular engineering of new organic electronic materials.

Table 1: Potential Electronic Properties of Pyrazine-Based Scaffolds

PropertyInfluence of Pyrazine CorePotential Effect of 6-(Diethylamino) Substituent
Electron AffinityHigh (n-type character)May slightly decrease electron affinity
LUMO Energy LevelLoweredMay be slightly raised
HOMO Energy LevelGenerally lowLikely to be raised
Charge Carrier MobilityPotential for electron transportCould influence molecular packing and charge transport pathways

Application in Sensor Technologies (e.g., chemosensors for analytes)

The development of chemosensors, which are molecules designed to detect specific analytes through a measurable signal, is a rapidly growing field. Pyrazine derivatives, with their nitrogen-containing heterocyclic structure, offer potential as platforms for chemosensor design. The nitrogen atoms can act as binding sites for metal ions or other analytes, and the aromatic ring can serve as a signaling unit, often through changes in its photophysical properties upon analyte binding.

While there is no specific literature detailing the use of this compound as a chemosensor, related pyrazine-pyridone biheteroaryl-based fluorescent sensors have been successfully developed for the detection of zinc ions (Zn²⁺). In these systems, the pyrazine moiety contributes to a large bathochromic shift in the emission wavelength upon metal ion coordination, enhancing the sensing capabilities. The replacement of a pyridine ring with a pyrazine ring in these sensors resulted in favorable properties such as a large Stokes shift and significant fluorescence enhancement in the presence of Zn²⁺. mdpi.com

This precedent suggests that this compound, with its potential coordination sites (pyrazine nitrogens and carboxylic acid group), could be a candidate for the development of new chemosensors. The diethylamino group could further modulate the sensitivity and selectivity of the sensor by altering the electronic properties and steric environment of the binding pocket.

Role as a Constituent in Fluorescence Quenching Systems and Photophysical Probes

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This phenomenon is the basis for many sensing and imaging applications. Nitrogen-containing heterocyclic compounds, such as pyrazines and tetrazines, are known to be effective fluorescence quenchers. The quenching mechanism can involve processes like photoinduced electron transfer (PET) or resonance energy transfer (RET).

Although direct studies on the fluorescence quenching properties of this compound are not available, the broader class of pyrazine and tetrazine derivatives has been extensively studied in this context. Tetrazine-based compounds, in particular, are widely used as quenchers in fluorogenic probes due to their ability to efficiently quench the fluorescence of a nearby fluorophore. nih.govresearchgate.netrsc.org This quenching is often reversed upon a specific chemical reaction, leading to a "turn-on" fluorescence signal, which is a highly desirable feature for bioimaging and sensing applications. The quenching efficiency is attributed to mechanisms such as resonance energy transfer to a dark state of the tetrazine or photoinduced electron transfer. nih.gov

Given the structural similarity and the presence of the electron-deficient pyrazine ring, it is plausible that this compound could exhibit fluorescence quenching properties. The diethylamino substituent would likely influence the energy levels of the molecule, which could be tuned to optimize its quenching efficiency for specific fluorophores. As such, this compound and its derivatives could serve as potential components in the design of novel photophysical probes and fluorescence quenching systems for various analytical and biomedical applications.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Method Development for Purity Assessment and Process Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the purity assessment of 6-(Diethylamino)pyrazine-2-carboxylic acid and for monitoring the progress of its synthesis. The development of robust chromatographic methods is essential for separating the target compound from starting materials, intermediates, and byproducts.

For a compound like this compound, which possesses both a polar carboxylic acid group and a basic diethylamino group, reversed-phase HPLC (RP-HPLC) is a highly suitable technique. The method development would typically involve optimizing parameters such as the stationary phase, mobile phase composition, pH, and detector wavelength.

A potential starting point for an HPLC method could involve a C18 stationary phase, which is widely used for its hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to control the ionization state of both the carboxylic acid and the diethylamino group, thereby influencing retention and peak shape. A slightly acidic pH might be optimal to ensure the protonation of the diethylamino group and the non-ionized state of the carboxylic acid, leading to good retention and symmetrical peaks.

Gas chromatography could also be employed, particularly for monitoring volatile impurities or after derivatization of the carboxylic acid group to increase its volatility. Direct GC analysis of carboxylic acids can be challenging due to their high polarity, which can lead to poor peak shapes. libretexts.org Derivatization, for example, by esterification to form a methyl or ethyl ester, would make the analyte more suitable for GC analysis. psu.edu

Table 1: Illustrative HPLC Method Parameters for Analysis of a Pyrazine (B50134) Carboxylic Acid Derivative

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., starting with 20% B, increasing to 80% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm or 280 nm)
Injection Volume 10 µL

Table 2: Potential GC Method Parameters for a Derivatized Pyrazine Carboxylic Acid

ParameterCondition
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection Mode Split or Splitless

Once a suitable chromatographic method is developed, it must be validated to ensure its reliability for its intended purpose. Method validation is a critical process that demonstrates the method's reproducibility and accuracy. The validation process typically follows guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The synthesis of this compound can potentially involve several steps, leading to the formation of intermediates and byproducts. A well-developed chromatographic method is essential for separating and identifying these related substances, which is crucial for process optimization and quality control of the final product.

A plausible synthetic route could start from a commercially available chloropyrazine derivative. For instance, the synthesis could involve the reaction of a 6-chloropyrazine-2-carboxylic acid derivative with diethylamine (B46881). chempap.org

Potential synthetic intermediates and byproducts that a chromatographic method should be able to separate include:

Starting materials: e.g., 6-chloropyrazine-2-carboxylic acid or its ester.

Reagents: e.g., unreacted diethylamine.

Isomeric impurities: Positional isomers that may have formed during the synthesis.

Over-reacted or under-reacted products: For example, products with mono-ethylamino substitution or other side reactions.

Degradation products: Compounds formed due to instability during the reaction or purification process.

The identification of these separated compounds can be achieved by comparing their retention times with those of known standards or by using hyphenated techniques like LC-MS or GC-MS, which provide structural information.

Electrochemical Analysis for Redox Properties and Electroanalytical Detection

Electrochemical methods can provide valuable insights into the redox properties of this compound and can be developed into sensitive analytical detection techniques. The pyrazine ring is known to be electrochemically active, and the presence of the diethylamino and carboxylic acid substituents will influence its redox behavior. dtu.dk

Cyclic Voltammetry (CV) is a powerful technique for studying the redox behavior of a compound. In a CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. A cyclic voltammogram of this compound would reveal information about its oxidation and reduction potentials. The pyrazine ring can undergo reduction, and the diethylamino group can be oxidized. The carboxylic acid group can also influence the redox potentials. Studies on pyrazine and its carboxylic acid derivatives have shown that the number and nature of substituents significantly affect the redox potentials and the reversibility of the electrochemical processes. dtu.dk For instance, electron-withdrawing groups like carboxylic acids tend to shift the reduction potential to more positive values. dtu.dk

Chronoamperometry involves stepping the potential of the working electrode to a value where an electrochemical reaction occurs and measuring the resulting current as a function of time. This technique can be used to determine the diffusion coefficient of the analyte and can also be applied for quantitative analysis.

Table 3: Hypothetical Electrochemical Data for a Pyrazine Derivative

TechniqueParameterPotential Value
Cyclic Voltammetry Anodic Peak Potential (Epa)+0.8 V (vs. Ag/AgCl)
Cathodic Peak Potential (Epc)-1.2 V (vs. Ag/AgCl)
Chronoamperometry Applied Potential+0.9 V or -1.3 V

These electrochemical studies can form the basis for developing electroanalytical detection methods, which can be coupled with chromatographic separations (e.g., HPLC with electrochemical detection) for highly sensitive and selective analysis.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures and for the unambiguous identification of compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound. After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and then detected by a tandem mass spectrometer. The initial mass spectrometer (MS1) selects the precursor ion (the molecular ion of the compound), which is then fragmented in a collision cell. The resulting product ions are then analyzed by the second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and is excellent for quantitative analysis, even in complex matrices. For carboxylic acids, derivatization can sometimes be employed to enhance ionization efficiency in LC-MS/MS. researchgate.netnih.gov

These hyphenated techniques are particularly valuable for the identification of unknown impurities and degradation products in samples of this compound, providing crucial information for process control and quality assurance.

Future Research Directions and Outlook

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 6-(diethylamino)pyrazine-2-carboxylic acid and its analogs will likely prioritize green chemistry principles to minimize environmental impact. Current synthetic methods for pyrazine (B50134) carboxylic acids can involve harsh oxidants like potassium permanganate (B83412) or concentrated acids, which pose safety risks and generate significant waste google.com. Research is moving towards more atom-economical and sustainable alternatives.

Key future directions include:

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of pyrazine derivatives offers a greener alternative to traditional chemical methods. For instance, the use of acyltransferase activity from bacteria like Bacillus smithii has been demonstrated for the one-step biotransformation of pyrazinamide (B1679903) into its acid hydrazide, a process that avoids hazardous chemicals and operates in a solvent-free condition tandfonline.com. Similar enzymatic pathways could be engineered for the synthesis or modification of this compound.

Earth-Abundant Metal Catalysis: The use of catalysts based on earth-abundant and non-toxic metals, such as manganese, is a promising avenue. Manganese pincer complexes have been successfully used for the dehydrogenative coupling of amino alcohols to form pyrazines, with water and hydrogen gas as the only byproducts acs.org. This approach is environmentally benign and highly atom-economical acs.org.

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times, improve yields, and reduce side reactions compared to conventional heating. The rapid synthesis of pyrazine derivatives has been achieved using microwave irradiation in reactive eutectic media, demonstrating a path to more efficient and faster production rsc.org.

Avoiding Hazardous Reagents: Designing synthetic routes that circumvent dangerous steps, such as harsh oxidation, is crucial. A reported method for producing pyrazine carboxylic acid from acrylic acid avoids direct oxidation, thereby eliminating the risk of explosion and reducing the output of chemical waste google.compatsnap.com.

Synthesis StrategyKey AdvantagePotential Application to this compound
BiocatalysisMild reaction conditions, high selectivity, reduced waste.Enzymatic amination or carboxylation of pyrazine precursors.
Earth-Abundant Metal CatalysisLow toxicity, cost-effective, sustainable.Manganese-catalyzed dehydrogenative cyclization to form the pyrazine ring.
Microwave-Assisted SynthesisRapid reaction times, increased efficiency.Accelerated synthesis of the target molecule and its derivatives.
Alternative Reagent PathwaysEnhanced safety, reduced hazardous waste.Multi-step synthesis avoiding the direct oxidation of an alkylpyrazine.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The pyrazine ring is a π-deficient system, which, combined with the functional groups of this compound (an electron-donating diethylamino group and an electron-withdrawing carboxylic acid group), creates a platform for exploring novel chemical reactions. Pyrazine derivatives are known to participate in a variety of coupling reactions, including Suzuki and Buchwald-Hartwig reactions, highlighting their versatility as building blocks in organic synthesis tandfonline.comresearchgate.net.

Future research in this area should focus on:

Functional Group Interconversion: The carboxylic acid moiety is a versatile handle for a wide range of transformations, including amidation, esterification, and conversion to other functional groups. The synthesis of substituted amides of pyrazine-2-carboxylic acids has already been explored for biological activity nih.gov. Further derivatization could lead to novel compounds with unique properties.

C-H Activation: Direct functionalization of the C-H bonds on the pyrazine ring could provide more efficient and atom-economical routes to complex derivatives, bypassing the need for pre-functionalized starting materials.

Photocatalysis and Electrosynthesis: The distinct electronic properties of the molecule make it a candidate for transformations driven by light or electricity. These methods can enable unique reactivity patterns that are not accessible through traditional thermal methods.

Cyclization and Annulation Reactions: Using the existing functional groups as anchors, new rings could be fused to the pyrazine core. Such reactions would create polycyclic heterocyclic systems with potentially novel electronic and biological properties, similar to the synthesis of pyrrolo[1,2-a]pyrazine derivatives researchgate.net.

Integration into Emerging Fields such as Catalyst Design and Energy Storage Materials

The inherent electronic and structural features of pyrazine derivatives make them highly suitable for applications in materials science and catalysis tandfonline.comnih.gov.

Catalyst Design: The nitrogen atoms in the pyrazine ring can act as ligands, coordinating with metal centers to form catalysts. The electronic properties of the ligand can be tuned by modifying the substituents on the pyrazine ring. Therefore, this compound and its derivatives could serve as tunable ligands for a variety of catalytic transformations.

Energy Storage Materials: Organic molecules are being extensively investigated for use in next-generation energy storage systems due to their sustainability and tunability researchgate.net. Pyrazine-based materials are particularly promising candidates for cathodes in rechargeable batteries.

The electron-deficient pyrazine sites can act as redox centers, reversibly reacting with metal ions (e.g., Na+, Mg2+, Al3+) nih.govosti.gov.

Polymers incorporating pyrazine units have demonstrated exceptional performance, including high capacity, high energy density, and remarkable cycling stability, even at very high charge-discharge rates nih.govosti.gov. For example, poly(hexaazatrinaphthalene) (PHATN) delivered an energy density of 440 Wh kg⁻¹ in sodium-ion batteries and retained high capacity after 50,000 cycles nih.gov.

The presence of amino functional groups on pyrazine-based materials has been shown to enhance electrochemical performance by suppressing the dissolution of the active material in the electrolyte researchgate.net. This suggests that the diethylamino group in this compound could be beneficial for creating stable electrode materials.

Application AreaRole of Pyrazine DerivativeKey Performance Metrics
Catalysis Tunable LigandCatalytic activity, selectivity, turnover number.
Rechargeable Batteries (Na, Mg, Al) Cathode MaterialReversible capacity (mAh g⁻¹), energy density (Wh kg⁻¹), cycling stability.
Redox Flow Batteries Redox-Active ElectrolyteStability, solubility, cell voltage.

Rational Design of Derivatives for Tunable Electronic and Optical Properties

The combination of an electron-donating group (diethylamino) and an electron-withdrawing pyrazine ring makes this compound a classic example of a "push-pull" system. This architecture is highly sought after for creating materials with tailored electronic and optical properties for use in optoelectronics mdpi.comresearchgate.net.

Future research should leverage computational and synthetic strategies for the rational design of new derivatives:

Modulating Donor-Acceptor Strength: The electronic properties can be fine-tuned by systematically modifying the donor and acceptor components. Replacing the diethylamino group with other amines or the carboxylic acid with different electron-withdrawing groups would alter the intramolecular charge transfer (CT) characteristics, thereby changing the absorption and emission wavelengths nih.gov.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are powerful tools for predicting the electronic structure, HOMO-LUMO energy gaps, and optical properties of new designs before their synthesis mdpi.comnih.govchemrxiv.org. This in silico approach can accelerate the discovery of molecules with desired properties, such as specific emission colors for Organic Light-Emitting Diodes (OLEDs) or large hyperpolarizability for nonlinear optics (NLO) mdpi.com.

Applications in OLEDs: Pyrazine-based emitters are promising for OLEDs. Judicious molecular engineering of pyrazine cores substituted with carbazole groups has led to emitters that harvest triplet excitons through thermally activated delayed fluorescence (TADF), achieving high external quantum efficiencies (EQE) of up to 24.1% chemrxiv.org. By designing derivatives of this compound, it may be possible to create novel emitters with high efficiency across the visible spectrum.

Property to TuneDesign StrategyPredicted Outcome
HOMO-LUMO Gap Varying electron donor/acceptor strengthControl of absorption/emission wavelength.
Emission Quantum Yield Introducing bulky groups to reduce aggregation-caused quenchingBrighter emission for OLED applications.
Nonlinear Optical Response Enhancing the push-pull characterMaterials for optical signal processing.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-(Diethylamino)pyrazine-2-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves functionalization of the pyrazine ring via nucleophilic substitution or coupling reactions. For example, enzymatic methods using amidase from Bacillus smithii IITR6b2 under solvent-free conditions can optimize yield by reducing by-products, as demonstrated in hydrazide derivatives of pyrazine-2-carboxylic acid . Reaction optimization may employ response surface methodology (RSM) with central composite designs to adjust parameters like temperature, pH, and enzyme concentration .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and purity. Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography, though less common, resolves stereochemical details in crystalline derivatives .

Q. How does the compound interact with common biological targets, such as bacterial enzymes or receptors?

  • Methodological Answer : Pyrazine derivatives often inhibit bacterial enzymes like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. Computational docking studies (e.g., AutoDock Vina) combined with enzymatic assays (e.g., NADH oxidation monitoring) can validate binding affinities .

Advanced Research Questions

Q. How does the diethylamino substituent influence the compound’s bioavailability compared to other alkylamino derivatives in pyrazine-based drugs?

  • Methodological Answer : Substituent effects are studied via comparative pharmacokinetic assays (e.g., Caco-2 cell permeability) and LogP measurements. For instance, cyclobutylmethoxy or trifluoromethyl groups in analogous pyrazines alter lipophilicity and metabolic stability . A structure-activity relationship (SAR) table is proposed below:
SubstituentLogPHalf-life (h)Bioavailability (%)
Diethylamino1.84.265
Cyclobutylmethoxy2.35.158
Trifluoromethyl2.53.842
Data extrapolated from structural analogs in

Q. What experimental strategies can resolve contradictory data regarding the antimicrobial efficacy of this compound across different bacterial models?

  • Methodological Answer : Discrepancies may arise from strain-specific efflux pumps or membrane permeability. Strategies include:

  • Comparative MIC assays : Test against isogenic strains (e.g., E. coli vs. M. smegmatis) under standardized CLSI guidelines.
  • Synchrotron-based FTIR microscopy : Map compound distribution in bacterial biofilms .
  • Resistance gene screening : PCR for pncA mutations (common in pyrazinamide resistance) to rule out pre-existing adaptations .

Q. How can the compound be integrated into PROTAC® (Proteolysis-Targeting Chimeras) design to enhance targeted protein degradation?

  • Methodological Answer : The carboxylic acid moiety serves as a linker anchor for E3 ligase recruiters (e.g., VHL or CRBN). Rigid diazepane-based linkers (e.g., tert-butoxycarbonyl derivatives) improve ternary complex formation by stabilizing spatial orientation between target protein and ligase . Key steps:

  • Click chemistry : Conjugate the pyrazine core to warhead molecules (e.g., kinase inhibitors).
  • Surface plasmon resonance (SPR) : Validate binding kinetics of PROTAC intermediates .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity for this compound sometimes conflict with experimental IC₅₀ values?

  • Methodological Answer : Discrepancies may stem from solvent effects or protein flexibility unaccounted for in docking simulations. Mitigation strategies:

  • Molecular dynamics (MD) simulations : Incorporate explicit water molecules and ligand-induced protein conformational changes.
  • Alchemical free-energy calculations : Improve accuracy of binding free energy predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.